2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine
Description
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H19N3/c1-10-4-2-3-5-12(10)15-8-11-6-13-9-14-7-11/h6-7,9-10,12,15H,2-5,8H2,1H3 |
InChI Key |
XHZVKBMHTWPYQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NCC2=CN=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
Reductive amination represents the most widely documented method for synthesizing 2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine. The process typically involves condensing 2-methylcyclohexan-1-amine with pyrimidine-5-carbaldehyde, followed by reduction of the resultant imine.
Procedure :
- Imine Formation : A mixture of 2-methylcyclohexan-1-amine (1.0 equiv) and pyrimidine-5-carbaldehyde (1.1 equiv) in toluene is refluxed at 110°C for 12 hours under nitrogen.
- Reduction : The imine intermediate is treated with sodium borohydride (1.5 equiv) in toluene at 0–5°C, yielding the target amine after 2 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Toluene | |
| Temperature | 0–5°C (reduction) | |
| Yield | 78–82% |
This method’s success hinges on the inert nature of toluene, which minimizes side reactions such as over-reduction or aldehyde polymerization.
Nucleophilic Substitution
Alternative routes employ nucleophilic substitution between 5-(bromomethyl)pyrimidine and 2-methylcyclohexan-1-amine.
Procedure :
- Reaction Setup : 2-Methylcyclohexan-1-amine (1.2 equiv) is added to a solution of 5-(bromomethyl)pyrimidine (1.0 equiv) in methanol at 25°C.
- Stirring : The mixture is agitated for 24 hours, followed by neutralization with aqueous sodium bicarbonate.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Methanol | |
| Reaction Time | 24 hours | |
| Yield | 65–70% |
Methanol enhances the nucleophilicity of the amine but may necessitate extended reaction times compared to aprotic solvents.
Optimization Strategies
Solvent Selection
Solvent polarity significantly impacts reaction kinetics and yields:
| Solvent | Yield (Reductive Amination) | Yield (Nucleophilic Substitution) |
|---|---|---|
| Toluene | 82% | N/A |
| Methanol | N/A | 70% |
| Tetrahydrofuran | 75% | 60% |
Toluene’s nonpolar nature favors imine stability, while methanol’s proticity accelerates nucleophilic displacement.
Catalytic Enhancements
The addition of molecular sieves (4Å) during imine formation increases yields by 8–10% through water removal, shifting equilibrium toward the imine. Catalytic acetic acid (5 mol%) in nucleophilic substitutions reduces reaction time to 12 hours by protonating the pyrimidine leaving group.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.85 (s, 2H, pyrimidine H), 3.85 (s, 2H, CH₂), 2.75–2.65 (m, 1H, cyclohexyl CH), 1.55–1.20 (m, 10H, cyclohexyl CH₂).
- ¹³C NMR : δ 157.8 (pyrimidine C), 56.3 (CH₂), 38.9 (cyclohexyl CH), 29.5–22.1 (cyclohexyl CH₂).
High-Performance Liquid Chromatography (HPLC) :
Challenges and Solutions
Byproduct Formation
Aldol condensation byproducts (3–5%) arise during reductive amination if excess aldehyde is present. Remediation involves stoichiometric aldehyde control and low-temperature reduction.
Stereochemical Control
The cyclohexylamine’s chiral center leads to racemization during prolonged heating. Using chiral auxiliaries (e.g., (R)-BINOL) or low-temperature protocols mitigates this issue.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme-substrate interactions and other biological processes.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (289): Features a piperazine substituent instead of pyrimidine.
2’-((5-(4-Methylpiperazin-1-yl)pyrimidin-2-yl)amino)-7’,8’-dihydro-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-6’-one (Compound 28): Incorporates a pyrimidine-amino group at the 2-position and a spirocyclic system, which may confer rigidity and selectivity in binding .
Key Structural Differences :
- Substituent Position: The target compound’s pyrimidin-5-ylmethyl group contrasts with analogs like Compound 28 (pyrimidin-2-ylamino), affecting steric and electronic interactions.
- Ring Systems: Chromenopyrimidine (4e) and spirocyclic (Compound 28) frameworks introduce planar or fused rings, altering pharmacokinetic profiles compared to the simpler cyclohexane-pyrimidine scaffold.
Physicochemical Properties
Spectral Data Comparison
Q & A
Q. What are the optimized synthetic routes for 2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example, cyclohexanone intermediates can react with pyrimidin-5-ylmethylamine derivatives under hydrogenation conditions. Key steps include:
- Reductive Amination: Use NaHB(OAc) as a reducing agent in dichloromethane (DCM) with acetic acid as a catalyst to form the amine bond .
- Hydrogenation: Catalytic hydrogenation with Pd/C under 1.8 MPa H pressure at 40°C to remove protecting groups (e.g., dibenzyl groups) .
- Purification: Column chromatography with gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane) to isolate stereoisomers .
Optimization Tips: Control temperature (room temperature for stability), solvent polarity, and stoichiometric ratios to minimize byproducts like over-alkylated species.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- MS (ESI+): Confirms molecular weight (e.g., m/z 198–452 range for related analogs) .
- H NMR: Identifies stereochemistry and substituent environments. For example, cyclohexyl protons appear as multiplet clusters (δ 1.2–2.3 ppm), while pyrimidine protons resonate as singlets (δ 8.6–8.7 ppm) .
- Resolution of Contradictions: Compare NMR splitting patterns across stereoisomers. Enantiomers may show identical MS but distinct NMR due to spatial arrangement (e.g., axial vs. equatorial protons) . Use deuterated solvents (e.g., MeOD) to enhance signal resolution.
Q. What are the challenges in achieving high purity during synthesis, and how are they addressed?
Methodological Answer:
- Byproduct Formation: Competing reactions (e.g., over-alkylation) are mitigated by slow reagent addition and stoichiometric control.
- Stereochemical Purity: Chiral column chromatography or recrystallization in ethanol/water mixtures separates enantiomers .
- Trace Solvents: Rotary evaporation under reduced pressure followed by lyophilization removes volatile impurities.
Advanced Research Questions
Q. How does stereochemistry at the cyclohexane ring impact biological activity, and what methods validate these effects?
Methodological Answer:
- Stereoisomer Synthesis: Prepare (1R,4R) and (1S,4S) enantiomers via chiral auxiliaries or asymmetric hydrogenation .
- Biological Assays: Compare IC values in target protein binding assays (e.g., kinase inhibition). For example, (1R,4R) isomers may show 2–3× higher potency due to optimal hydrogen bonding .
- Computational Validation: Molecular dynamics simulations (e.g., using AMBER or GROMACS) model ligand-receptor docking conformations .
Q. How can computational methods predict interactions between this compound and biological targets like kinases?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to screen against kinase ATP-binding pockets. Pyrimidine rings often form π-π interactions with Phe residues, while cyclohexyl groups stabilize hydrophobic pockets .
- MD Simulations: Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and hydrogen bond persistence .
Q. How are contradictions in bioactivity data resolved when comparing structurally similar analogs?
Methodological Answer:
- Meta-Analysis: Aggregate data from kinase inhibition assays (e.g., IC variability) and apply statistical tools (ANOVA) to identify outliers.
- Structural Tweaks: Introduce substituents (e.g., halogenation at pyrimidine C4) to enhance selectivity. For example, 4-Cl analogs reduce off-target effects by 40% .
- Crystallography: Resolve X-ray structures of ligand-target complexes to identify critical binding motifs (e.g., SHELX-refined PDB files) .
Q. What strategies enable regioselective functionalization of the pyrimidine ring for SAR studies?
Methodological Answer:
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically evaluated?
Methodological Answer:
- Solubility: Shake-flask method in PBS (pH 7.4) with HPLC quantification. Hydrochloride salt forms improve aqueous solubility by 5–10× .
- Metabolic Stability: Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS. CYP3A4 is often the primary metabolizer.
Q. What analytical workflows distinguish between enantiomers in racemic mixtures?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IA column with hexane/isopropanol (90:10) mobile phase. Enantiomers elute at 12.3 min (R) vs. 14.1 min (S) .
- VCD Spectroscopy: Compare vibrational circular dichroism spectra to reference standards.
Q. How are reaction mechanisms (e.g., reductive amination) validated experimentally?
Methodological Answer:
- Isotopic Labeling: Use N-labeled amines to track bond formation via N NMR.
- Kinetic Studies: Monitor reaction progress via in situ IR spectroscopy (e.g., C=O stretch disappearance at 1700 cm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
